Takinib
Overview
Description
Takinib is a potent and selective inhibitor of transforming growth factor beta-activated kinase 1 (TAK1). TAK1 is a crucial mediator in various cellular processes, including inflammation, apoptosis, and immune responses. This compound has garnered significant attention due to its potential therapeutic applications in treating cancer and autoimmune diseases by modulating tumor necrosis factor alpha (TNF-α) signaling pathways .
Mechanism of Action
Target of Action
Takinib is a potent and selective inhibitor of Transforming Growth Factor Beta Activated Kinase 1 (TAK1) . TAK1, a member of the Mitogen-Activated Protein Kinase Kinase Kinase family, plays a crucial role in various cellular functions, including immune responses, cell survival, and cell death .
Mode of Action
this compound interacts with its primary target, TAK1, by binding within the ATP-binding pocket . It inhibits both autophosphorylated and non-phosphorylated TAK1 . This inhibition slows down the rate-limiting step of TAK1 activation .
Biochemical Pathways
this compound’s action affects multiple signaling pathways. Notably, it targets the TAK1-ROS-NLRP3 inflammasome signaling pathway . TAK1 is activated in response to various stimuli such as proinflammatory cytokines, hypoxia, and oxidative stress . By inhibiting TAK1, this compound can mitigate Reactive Oxygen Species (ROS) production and ROS-mediated Nod-Like Receptor Pyrin Domain-Containing Protein 3 (NLRP3) inflammasome activation .
Result of Action
this compound’s action results in significant molecular and cellular effects. In cell models of rheumatoid arthritis and metastatic breast cancer, this compound treatment results in Tumor Necrosis Factor Alpha (TNF-α)-dependent induction of apoptosis . This is due to the inhibition of TAK1, which acts as a key switch between survival and cell death .
Biochemical Analysis
Biochemical Properties
Takinib interacts with TAK1, a key mediator in various biochemical reactions . The X-ray structure reveals that this compound binds deep in the ATP-binding pocket of TAK1 . Enzymatic studies demonstrate a substrate-like autophosphorylation mechanism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces TNF-α-dependent cell death in rheumatoid arthritis and breast cancer models . In microglial cells, this compound inhibits M1 polarization and promotes M2 polarization, reducing neuroinflammation, oxidative damage, brain edema, and neuronal apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting TAK1 . This inhibition mitigates reactive oxygen species (ROS) production and ROS-mediated NLRP3 inflammasome activation . The inhibition of TAK1 by this compound also reduces TNF production in pro-inflammatory THP-1 macrophages .
Dosage Effects in Animal Models
In murine models of inflammatory diseases, this compound has been shown to reduce disease severity
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of TAK1 . TAK1 is a key mediator in many pathways involved in angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Takinib involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the synthetic routes while maintaining stringent quality control measures. This involves optimizing reaction conditions, purification processes, and ensuring compliance with regulatory standards. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential for monitoring the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Takinib primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its biological activity. It can also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon (Pd/C), and oxidizing agents like hydrogen peroxide (H₂O₂). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions are various derivatives of this compound, each with unique properties and potential therapeutic applications. These derivatives are often tested for their efficacy in inhibiting TAK1 and modulating TNF-α signaling pathways .
Scientific Research Applications
Takinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
- 5Z-7-oxozeanol (5ZO)
- NG-25
- Cannflavin A (a natural compound with TAK1 inhibitory activity)
Takinib’s unique properties and potent inhibitory activity make it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Takinib is a selective inhibitor of Transforming Growth Factor β-Activated Kinase 1 (TAK1), a kinase that plays a critical role in various cellular processes, including inflammation, apoptosis, and cellular survival. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound selectively targets TAK1, inhibiting its activity through competitive binding in the ATP-binding pocket. This interaction leads to a decrease in downstream signaling pathways associated with inflammation and cell survival. Notably, this compound has shown significant potency in inducing apoptosis in cancer cells and modulating inflammatory responses in various disease models.
Key Mechanisms:
- Competitive Inhibition : this compound binds to TAK1, preventing its autophosphorylation and activation.
- Induction of Apoptosis : In TNFα-stimulated models, this compound promotes apoptosis by inhibiting TAK1-mediated survival pathways .
- Reduction of Pro-inflammatory Cytokines : this compound decreases levels of TNFα and IL-1β, contributing to its anti-inflammatory effects .
1. Cancer Models
In studies involving breast cancer and rheumatoid arthritis models, this compound demonstrated significant anti-tumor activity by inducing apoptosis in TNFα-stimulated cells. The compound showed a strong selectivity for TAK1 over other kinases, which was confirmed through kinome-wide screening .
2. Traumatic Brain Injury (TBI)
This compound has been investigated for its neuroprotective effects in TBI models. In rat studies, administration of this compound post-injury resulted in:
- Decreased levels of phosphorylated TAK1 and nuclear p65.
- Reduced expression of pro-inflammatory cytokines.
- Enhanced expression of tight junction proteins, leading to reduced cerebral edema .
3. Rheumatoid Arthritis
In human synovial fibroblasts, this compound inhibited inflammatory markers by interfering with IL-1β-induced signaling pathways. The compound showed efficacy in reducing TNFα production even at low concentrations .
4. Subarachnoid Hemorrhage (SAH)
Research indicated that this compound mitigated early brain injury following SAH by:
- Suppressing M1 microglial polarization.
- Reducing oxidative damage and neuronal apoptosis.
- Improving neurological outcomes post-injury .
Data Tables
Case Study: Neuroprotection in TBI
A study conducted on Sprague-Dawley rats demonstrated that this compound significantly reduced the progression of TBI by inhibiting TAK1 activation and subsequent inflammatory responses. Histological assessments revealed improved neuronal morphology and reduced apoptosis markers following treatment with this compound.
Case Study: Inflammation in Rheumatoid Arthritis
In vitro studies using human rheumatoid arthritis synovial fibroblasts showed that this compound effectively decreased IL-1β-induced STAT3 activation and TNFα production, highlighting its potential as an anti-inflammatory agent in autoimmune diseases.
Properties
IUPAC Name |
3-N-(1-propylbenzimidazol-2-yl)benzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-10-22-15-9-4-3-8-14(15)20-18(22)21-17(24)13-7-5-6-12(11-13)16(19)23/h3-9,11H,2,10H2,1H3,(H2,19,23)(H,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZVVPXKJGOFIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC(=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111556-37-6 | |
Record name | Takinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1111556376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAKINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z56NTB3YHJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.